molecular formula C10H17NO2 B1492564 Ethyl 2-aminospiro[3.3]heptane-2-carboxylate CAS No. 2098045-26-0

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

Cat. No.: B1492564
CAS No.: 2098045-26-0
M. Wt: 183.25 g/mol
InChI Key: AQEUFYYGEDPHLC-UHFFFAOYSA-N
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Description

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C10H17NO2. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminospiro[3.3]heptane-2-carboxylate typically involves the reaction of ethyl 2-oxospiro[3.3]heptane-2-carboxylate with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under thermal conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development.

    Medicine: It may be investigated for its therapeutic effects and potential use in treating various medical conditions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-aminospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-aminospiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:

  • Mthis compound
  • Ethyl 2-oxospiro[3.3]heptane-2-carboxylate
  • Spiro[3.3]heptane-2-carboxylic acid

These compounds share similar structural features but differ in their functional groups and chemical properties The uniqueness of ethyl 2-aminospiro[3

Properties

IUPAC Name

ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-8(12)10(11)6-9(7-10)4-3-5-9/h2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEUFYYGEDPHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate
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Ethyl 2-aminospiro[3.3]heptane-2-carboxylate
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Ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Reactant of Route 4
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Reactant of Route 5
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate
Reactant of Route 6
Ethyl 2-aminospiro[3.3]heptane-2-carboxylate

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